ethyl 2-(3,4-dimethylphenoxy)butanoate
Description
Ethyl 2-(3,4-dimethylphenoxy)butanoate is an ester derivative featuring a butanoate backbone with a phenoxy substituent at the second carbon position. The phenyl ring is substituted with methyl groups at the 3- and 4-positions. Its synthesis likely involves esterification of the corresponding carboxylic acid with ethanol under acid catalysis, analogous to methods used for similar compounds .
Properties
IUPAC Name |
ethyl 2-(3,4-dimethylphenoxy)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-5-13(14(15)16-6-2)17-12-8-7-10(3)11(4)9-12/h7-9,13H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTZFEAACSPZDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)OC1=CC(=C(C=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(3,4-dimethylphenoxy)butanoate can be synthesized through the esterification reaction between 3,4-dimethylphenol and ethyl 2-bromobutanoate. The reaction typically involves the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,4-dimethylphenoxy)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of esters to alcohols.
Substitution: Sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: 3,4-dimethylphenoxybutanoic acid.
Reduction: 3,4-dimethylphenoxybutanol.
Substitution: Various substituted phenoxybutanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(3,4-dimethylphenoxy)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor
Mechanism of Action
The mechanism of action of ethyl 2-(3,4-dimethylphenoxy)butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The phenoxy group may interact with enzymes or receptors, influencing biological processes .
Comparison with Similar Compounds
Methyl 4-(3,4-Dimethoxyphenyl)Butanoate (D1)
- Structural Differences: Ester group: Methyl (D1) vs. ethyl (target compound). Phenoxy position: At the fourth carbon (D1) vs. second carbon (target). Substituents: 3,4-Dimethoxy (D1) vs. 3,4-dimethyl (target).
- Synthesis: D1 is synthesized via acid-catalyzed (H₂SO₄) esterification of 4-(3,4-dimethoxyphenyl)butanoic acid in methanol, followed by reflux . Ethyl esters like the target compound would require ethanol as the alcohol source.
- Methoxy groups (D1) are more polar than methyl groups (target), which may reduce lipophilicity.
4-(3,4-Bis(benzyloxy)Phenyl)Butan-1-ol (ATB1095)
- Structural Differences :
- Functional group: Primary alcohol (ATB1095) vs. ester (target).
- Substituents: Benzyloxy groups (ATB1095) vs. methyl groups (target).
- Synthesis : ATB1095 involves benzyloxy-protected intermediates, suggesting a focus on hydroxyl group preservation for downstream reactivity .
- Property Implications :
- Benzyloxy groups increase steric bulk and may confer resistance to enzymatic degradation compared to methyl substituents.
Research Findings and Implications
- Synthetic Flexibility : The esterification method for D1 highlights scalability for analogs like the target compound, though substituent choice (methyl vs. methoxy) impacts downstream purification and stability.
- Bioactivity Trends : Methyl and methoxy groups (D1) are common in pharmaceuticals for their balance of polarity and metabolic stability. Ethyl esters with lipophilic methyl substituents (target) may enhance membrane permeability.
- Steric Effects : Benzyloxy groups (ATB1095) introduce steric hindrance, which could be leveraged in prodrug designs to modulate release rates.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
